2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine
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Overview
Description
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine is a complex organic compound that features a brominated pyrrolo[2,1-f][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly as a scaffold for designing kinase inhibitors and other bioactive molecules.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in studying biological pathways and mechanisms, particularly those involving signal transduction and enzyme inhibition
Mechanism of Action
The mechanism by which 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- Pyrrolo[2,1-f][1,2,4]triazin-4-one
- 2,7-Disubstituted-pyrrolo[2,1-f][1,2,4]triazines
Uniqueness
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine stands out due to its specific substitution pattern and the presence of the N,N-dimethylethan-1-amine group. This unique structure imparts distinct electronic and steric properties, making it particularly valuable in the design of selective inhibitors and advanced materials .
Properties
Molecular Formula |
C10H13BrN4 |
---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H13BrN4/c1-14(2)6-5-10-12-7-8-3-4-9(11)15(8)13-10/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
METVZKNAJIDUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NN2C(=CC=C2Br)C=N1 |
Origin of Product |
United States |
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